molecular formula C19H15F2N3O4S2 B2405686 N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-21-9

N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2405686
CAS No.: 866866-21-9
M. Wt: 451.46
InChI Key: LHDWNXACSCFHPJ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O4S2 and its molecular weight is 451.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Research on heterocyclic derivatives of guanidine, including compounds with complex structures similar to N-(2,5-difluorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, has revealed insights into their formation and structural characteristics. For instance, studies have detailed the synthesis and X-ray structure determination of certain heterocyclic derivatives, highlighting their potential applications in materials science and drug design due to their unique structural properties (Banfield et al., 1987).

Photoinitiators and Polymer Networks

Research into thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, which share functional similarities with the target compound, has demonstrated their utility in preparing poly(methyl methacrylate) hybrid networks. These studies suggest that compounds with similar functional groups could serve as photoinitiators in polymer chemistry, offering advantages in thermal stability and the formation of robust polymer/filler networks (Batibay et al., 2020).

Fluorinated Probes for Imaging

The synthesis and characterization of fluorinated derivatives, such as N-trifluoroacetyl-protected amino acids for magnetic resonance imaging (MRI) and spectroscopy, indicate that structurally similar compounds could be developed as molecular probes. These probes offer potential applications in bioimaging and diagnostics, highlighting the relevance of fluorinated compounds in enhancing imaging techniques (Chubarov et al., 2011).

Crystal Structure and Molecular Interactions

Studies on the crystal structures of related compounds have provided insights into their molecular interactions, such as hydrogen bonding and pi-pi interactions. Understanding these interactions is crucial for the design and development of new materials and pharmaceuticals, suggesting that compounds with similar structural features could be explored for similar applications (Boechat et al., 2011).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4S2/c1-11-2-5-13(6-3-11)30(27,28)16-9-22-19(24-18(16)26)29-10-17(25)23-15-8-12(20)4-7-14(15)21/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDWNXACSCFHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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